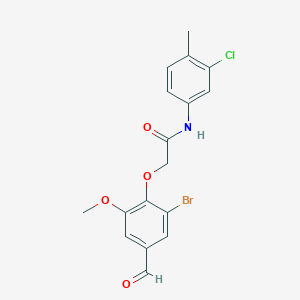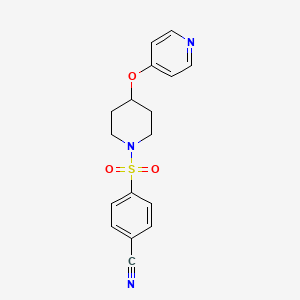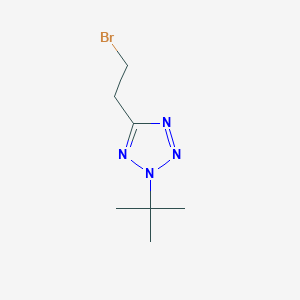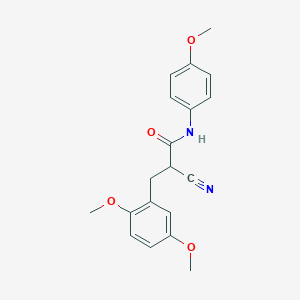
N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that is being developed for the treatment of Huntington's disease (HD). HD is a neurodegenerative disorder that is caused by the expansion of a CAG trinucleotide repeat in the huntingtin gene, leading to the accumulation of toxic protein aggregates in the brain. AMT-130 is designed to target and degrade the mutant huntingtin mRNA, thereby reducing the production of the toxic protein and potentially slowing down the progression of the disease.
Aplicaciones Científicas De Investigación
Antineoplastic Agents
Benzamide derivatives have been studied for their antineoplastic (anti-cancer) properties. For instance, the design and evaluation of certain benzamide compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and apoptosis. These compounds have shown promise as anticancer drugs due to their ability to block cancer cell proliferation and induce cell-cycle arrest and apoptosis (Zhou et al., 2008).
Antiviral Research
Research into benzamide-based compounds has also extended into antiviral applications. A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (subtype H5N1). These findings highlight the potential of benzamide derivatives in developing treatments for viral infections (Hebishy et al., 2020).
Antipsychotic Development
Another application of benzamide derivatives is in the development of antipsychotic medications. Heterocyclic analogues of benzamides have been evaluated for their potential as antipsychotic agents, showing promising in vitro and in vivo activities. These compounds have been assessed for their binding to dopamine D2 and serotonin 5-HT receptors, crucial targets in antipsychotic drug development (Norman et al., 1996).
Anti-inflammatory and Analgesic Research
Benzamide derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain compounds have shown high activity in this field, providing a basis for the development of new analgesic and anti-inflammatory drugs. These studies contribute to understanding the structure-activity relationship and optimizing the therapeutic properties of benzamide derivatives (Salgın-Gökşen et al., 2007).
Hyperglycemic-Hypoglycemic Activity
Research into N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, a related class of compounds, has explored their effects on blood glucose levels, revealing both hyperglycemic and hypoglycemic activities. These findings indicate the potential for developing new treatments for diabetes and related metabolic disorders (Yeung & Knaus, 1987).
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9-15(10(2)21)25-17(18-9)19-16(24)11-4-3-5-12(8-11)20-13(22)6-7-14(20)23/h3-5,8H,6-7H2,1-2H3,(H,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLKLUBVBRVOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2398660.png)
![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)
![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)




![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)



